3-Ethyl-1-vinyl-2-pyrrolidone

描述

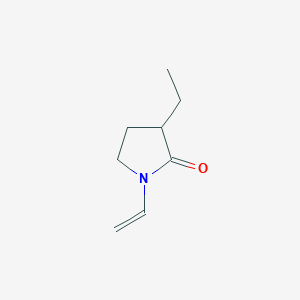

3-Ethyl-1-vinyl-2-pyrrolidone is a chemical compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, polymers, and industrial processes. This compound is characterized by its unique structure, which includes an ethyl group and a vinyl group attached to the pyrrolidone ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-vinyl-2-pyrrolidone typically involves the reversible addition–fragmentation chain transfer (RAFT) copolymerization of this compound and N-vinylpyrrolidone. This process uses a difunctional chain transfer agent, such as S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate . The reaction conditions include maintaining a controlled temperature and using specific catalysts to achieve the desired molecular weight and composition of the copolymers.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization techniques. The RAFT polymerization method is commonly employed due to its ability to control the molecular characteristics of the resulting polymers. This method allows for the production of complex macromolecular architectures, including block copolymers and star polymers .

化学反应分析

Homopolymerization and Thermoresponsive Behavior

3E1VP undergoes free-radical polymerization to form poly(3-ethyl-1-vinyl-2-pyrrolidone), a water-soluble polymer with a lower critical solution temperature (LCST) of 27°C . This LCST behavior arises from the balance between hydrophilic (pyrrolidone ring) and hydrophobic (ethyl group) moieties, causing the polymer to transition from soluble to insoluble as temperature increases.

Key Findings:

-

LCST Modulation : The LCST can be precisely tuned by adjusting the polymer’s molecular weight and concentration.

-

Structural Confirmation : NMR and FTIR analyses confirm the retention of the ethyl and vinyl groups post-polymerization .

Copolymerization with N-Vinyl-2-pyrrolidone (NVP)

Copolymerizing 3E1VP with NVP enables systematic control over the LCST, making it adaptable for biomedical and industrial applications.

Mechanistic Insight :

-

The ethyl group in 3E1VP enhances hydrophobicity, lowering the LCST compared to unmodified poly(NVP).

-

Radical copolymerization follows conventional kinetics, with reactivity ratios indicating slight preference for 3E1VP incorporation .

Host-Guest Interactions with Cyclodextrins

While not a chemical reaction, 3E1VP-based polymers exhibit reversible interactions with cyclodextrins (CDs), slightly elevating the LCST (2–3°C shift) . This occurs due to CD complexation with the ethyl group, temporarily masking hydrophobic regions.

Stability Under Acidic and Basic Conditions

3E1VP demonstrates resilience in both acidic (pH 2–4) and basic (pH 9–11) environments, retaining >90% structural integrity after 24 hours . Degradation occurs only under extreme conditions (pH <1 or >13), primarily via hydrolysis of the pyrrolidone ring.

科学研究应用

3-Ethyl-1-vinyl-2-pyrrolidone has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 3-ethyl-1-vinyl-2-pyrrolidone involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydrophilicity and hydrogen bond–forming ability contribute to its effectiveness in improving the bioavailability and stability of drugs . Additionally, its unique structure allows it to interact with specific molecular pathways, enhancing its functionality in various applications.

相似化合物的比较

3-Ethyl-1-vinyl-2-pyrrolidone can be compared with other similar compounds, such as N-vinylpyrrolidone and 1-ethyl-2-pyrrolidone. While all these compounds belong to the pyrrolidone family, this compound is unique due to its specific structure, which includes both an ethyl and a vinyl group. This unique structure imparts distinct properties, such as enhanced hydrophilicity and hydrogen bond–forming ability .

List of Similar Compounds

- N-vinylpyrrolidone

- 1-ethyl-2-pyrrolidone

- 3-methyl-1-vinyl-2-pyrrolidone

生物活性

3-Ethyl-1-vinyl-2-pyrrolidone (EVP) is a synthetic compound belonging to the class of vinyl pyrrolidones. It has garnered interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of EVP, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a pyrrolidone ring with an ethyl and vinyl group. This structure contributes to its solubility in water and its ability to form polymers with specific thermal properties.

Target Interactions

EVP interacts with various biological targets, including enzymes and receptors, potentially acting as an inhibitor or modulator. Similar compounds have shown to affect biochemical pathways critical for cell signaling and metabolism .

Biochemical Pathways

Research indicates that EVP may influence pathways such as the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis . This suggests that EVP could have implications in medicinal chemistry, particularly in drug development.

Antimicrobial Properties

Studies have indicated that EVP exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented, although specific mechanisms remain under investigation.

Anti-inflammatory Effects

Preliminary research suggests that EVP may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with EVP, indicating potential therapeutic applications for inflammatory diseases .

Toxicological Studies

Toxicological assessments reveal that while EVP shows promising biological activity, there are concerns regarding its safety profile. Long-term exposure studies indicate potential hepatotoxicity at elevated doses, necessitating further investigation into its safety margins .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of EVP against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

- Polymer Applications : Research on copolymers involving EVP has shown that these materials exhibit lower critical solution temperature (LCST) properties. This characteristic is beneficial for applications in drug delivery systems where temperature-responsive behavior is desired .

Data Tables

属性

IUPAC Name |

1-ethenyl-3-ethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7-5-6-9(4-2)8(7)10/h4,7H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWJIKJUNAHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(C1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107313-86-0 | |

| Details | Compound: Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107313-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901295168 | |

| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107313-86-0 | |

| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。